An In-depth Technical Guide to 1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: A Scientific Extrapolation
An In-depth Technical Guide to 1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride: A Scientific Extrapolation
Disclaimer: The compound 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is not extensively documented in publicly accessible scientific literature. Therefore, this technical guide is a scientific extrapolation based on the well-characterized properties of its constituent chemical moieties—piperidine and azepane—and the principles of medicinal chemistry and organic synthesis. All protocols and potential applications are presented as informed hypotheses to guide future research.
Introduction: Unveiling a Novel Chemical Entity
The landscape of drug discovery is perpetually expanding, with novel molecular scaffolds offering new avenues for therapeutic intervention. The compound 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride represents such a novel entity, combining two privileged heterocyclic structures: the six-membered piperidine ring and the seven-membered azepane ring. Both piperidine and azepane are integral components of numerous FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This guide will provide a comprehensive technical overview of this compound, from its fundamental chemical properties and a proposed synthetic route to its potential pharmacological significance and essential safety protocols.
I. Molecular Structure and Physicochemical Properties: A Tale of Two Rings
The structure of 1-[2-(2-Piperidinyl)ethyl]azepane features a piperidine ring connected via a two-carbon ethyl linker to the nitrogen atom of an azepane ring. The "2-piperidinyl" designation indicates that the ethyl group is attached to the second carbon of the piperidine ring, adjacent to its own nitrogen atom. The dihydrochloride salt form suggests that both nitrogen atoms are protonated, which significantly influences the compound's physical properties.
Core Component Analysis:
-
Piperidine: A saturated six-membered heterocycle, piperidine is a ubiquitous scaffold in medicinal chemistry.[3] Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for receptor binding. The nitrogen atom is basic (pKa of the conjugate acid is ~11.22), often serving as a key interaction point with biological targets.[4] Piperidine-containing drugs span a vast range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][5]
-
Azepane: This seven-membered saturated heterocycle offers greater conformational flexibility than piperidine.[6] This flexibility can be advantageous for optimizing binding to target proteins. Azepane derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, antimicrobial, and anticonvulsant properties, and are found in over 20 FDA-approved medications.[2][7]
-
Ethyl Linker: The ethyl bridge provides a degree of separation and rotational freedom between the two heterocyclic rings, allowing them to adopt various relative orientations.
-
Dihydrochloride Salt: The formation of a dihydrochloride salt by treating the basic nitrogen centers with hydrochloric acid is a common strategy to enhance the aqueous solubility and crystalline nature of amine-containing compounds, which is crucial for pharmaceutical formulation.
Predicted Physicochemical Properties:
The following table summarizes the known properties of the parent heterocyles and predicts the properties of the title compound.
| Property | Piperidine | Azepane | 1-[2-(2-Piperidinyl)ethyl]azepane Dihydrochloride (Predicted) |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | C₁₃H₂₈Cl₂N₂ |
| Molar Mass ( g/mol ) | 85.15 | 99.17 | ~283.28 (based on a similar isomer)[8] |
| Appearance | Colorless liquid[4] | Colorless liquid[9] | White to off-white crystalline solid |
| Boiling Point (°C) | 106[4] | ~138-142.7[10][11] | Not applicable (decomposes) |
| Melting Point (°C) | -7 to -11[4][12] | -37[9][11] | >200 (typical for amine salts) |
| Solubility in Water | Miscible[4] | Soluble | High (due to salt form) |
| pKa (Conjugate Acid) | ~11.22[4] | ~11.07[10] | Two pKa values, likely in the range of 9-11 |
II. Synthesis and Purification: A Proposed Experimental Workflow
While a specific synthesis for 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is not published, a plausible and efficient route can be designed based on established organic chemistry principles, such as reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves two main stages: the synthesis of the key intermediate, 2-(piperidine-2-yl)acetaldehyde, followed by its reductive amination with azepane.
Caption: Proposed two-stage synthesis via an aldehyde intermediate.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
N-Boc-2-(2-hydroxyethyl)piperidine (starting material, Boc protection prevents side reactions)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Azepane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (2M in diethyl ether)
-
Diethyl ether
-
Methanol
Procedure:
-
Step 1: Oxidation to Aldehyde
-
Dissolve N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃ containing sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-2-(piperidine-2-yl)acetaldehyde. This intermediate is often used immediately without further purification due to potential instability.
-
-
Step 2: Reductive Amination
-
Dissolve the crude aldehyde from Step 1 in anhydrous DCM.
-
Add azepane (1.1 eq) and stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude N-Boc-1-[2-(2-piperidinyl)ethyl]azepane.
-
-
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a minimal amount of methanol and cool in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (2.5 eq) with stirring.
-
The dihydrochloride salt should precipitate. If not, add more diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride.
-
-
Purification and Characterization:
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Characterization should be performed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis to confirm the structure and purity.
-
III. Potential Mechanism of Action and Pharmacological Applications
The pharmacological profile of this compound is likely to be influenced by both the piperidine and azepane moieties. These scaffolds are known to interact with a multitude of biological targets, particularly within the CNS.
Hypothesized Biological Targets:
-
G-Protein Coupled Receptors (GPCRs): Many piperidine and azepane derivatives are potent ligands for GPCRs, including dopamine, serotonin, and opioid receptors. The basic nitrogen atoms can form key ionic interactions within the receptor binding pockets.
-
Ion Channels: These heterocyclic systems are found in drugs that modulate the activity of various ion channels.
-
Enzymes: The piperidine ring is a core feature of acetylcholinesterase inhibitors like donepezil, used in Alzheimer's therapy.[1] The title compound could potentially exhibit inhibitory activity against various enzymes.
Caption: Conceptual diagram of potential biological targets and therapeutic applications.
Potential Therapeutic Applications:
Given the prevalence of the piperidine and azepane scaffolds in neuropharmacology, the most promising applications for this compound may lie in the treatment of CNS disorders.[1][2] Potential areas for investigation include:
-
Antipsychotic Activity: Many atypical antipsychotics feature piperidine or related heterocyclic structures.
-
Analgesic Effects: The piperidine ring is a cornerstone of opioid analgesics like morphine.[13]
-
Neurodegenerative Diseases: The potential for enzyme inhibition suggests possible applications in conditions like Alzheimer's disease.[1]
-
Antimicrobial and Anticancer Activity: Research has shown that both piperidine and azepane derivatives can exhibit antimicrobial and anticancer properties.[7][14][15]
IV. Safety, Handling, and Toxicology
While specific toxicological data for 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is unavailable, the safety profile can be inferred from its parent compounds, piperidine and azepane, which are classified as hazardous substances.
Summary of Potential Hazards:
| Hazard Category | Description |
| Acute Toxicity | Likely toxic if swallowed, inhaled, or in contact with skin.[16] |
| Corrosivity | Expected to be corrosive, causing severe skin burns and eye damage.[10] |
| Flammability | The free base is likely a flammable liquid. The dihydrochloride salt is a solid and less of a fire risk, but combustion produces toxic gases (e.g., HCl, NOx).[10][12] |
| Irritation | May cause respiratory irritation.[16] |
Protocol for Safe Handling:
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
2. Engineering Controls:
-
All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a well-ventilated chemical fume hood.
3. Spill and Emergency Procedures:
-
Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area thoroughly. For large spills, evacuate the area and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Conclusion and Future Directions
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. By combining the privileged piperidine and azepane scaffolds, this molecule offers a unique three-dimensional structure that may interact with a variety of biological targets, particularly within the central nervous system. The proposed synthetic route provides a clear and feasible starting point for its preparation. Future research should focus on the synthesis, purification, and comprehensive characterization of this compound, followed by systematic screening in relevant biological assays to elucidate its pharmacological profile and therapeutic potential. As with all novel chemical entities derived from hazardous precursors, strict adherence to safety and handling protocols is paramount.
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